
Timtraxanib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Timtraxanib, also known as N2-acetyl-L-arginyl-L-leucyl-L-tyrosyl-L-glutamic acid, is a modified tetrapeptide that functions as an angiogenesis inhibitor. It selectively inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in neovascularization. This compound has shown promise in reducing neovascularization in animal models of age-related macular degeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Timtraxanib is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the tetrapeptide chain. The N-terminal acylation is performed to enhance the stability of the peptide against serum peptidase degradation .
Industrial Production Methods: Industrial production of this compound involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process includes the use of automated peptide synthesizers, which facilitate the sequential addition of protected amino acids to a solid support .
Chemical Reactions Analysis
Types of Reactions: Timtraxanib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Reduced form of the peptide.
Substitution: Modified tetrapeptide with substituted functional groups.
Scientific Research Applications
Timtraxanib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting angiogenesis and its potential therapeutic applications in diseases involving abnormal blood vessel growth.
Medicine: Explored as a treatment for age-related macular degeneration and other conditions involving neovascularization.
Mechanism of Action
Timtraxanib exerts its effects by selectively inhibiting VEGFR-2. This inhibition blocks the VEGFR-2-mediated signaling pathways that promote neovascularization. By sparing the function of VEGFR-1, this compound specifically targets pathological angiogenesis without affecting normal vascular functions .
Comparison with Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).
Ranibizumab: A monoclonal antibody fragment that targets VEGF-A.
Aflibercept: A fusion protein that acts as a decoy receptor for VEGF-A, VEGF-B, and placental growth factor (PlGF).
Uniqueness of Timtraxanib: this compound’s uniqueness lies in its selective inhibition of VEGFR-2 while sparing VEGFR-1. This selective inhibition allows for targeted therapeutic effects with potentially fewer side effects compared to other angiogenesis inhibitors .
Properties
CAS No. |
2412172-33-7 |
|---|---|
Molecular Formula |
C28H43N7O9 |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H43N7O9/c1-15(2)13-21(34-24(40)19(32-16(3)36)5-4-12-31-28(29)30)25(41)35-22(14-17-6-8-18(37)9-7-17)26(42)33-20(27(43)44)10-11-23(38)39/h6-9,15,19-22,37H,4-5,10-14H2,1-3H3,(H,32,36)(H,33,42)(H,34,40)(H,35,41)(H,38,39)(H,43,44)(H4,29,30,31)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
CTHOVYCXWNPTSN-CMOCDZPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[3,5-Bis(trifluoromethyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B10862162.png)
![5-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B10862166.png)
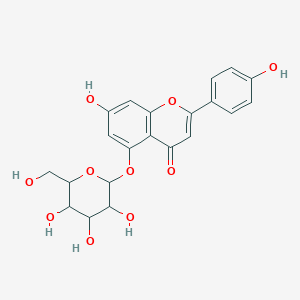
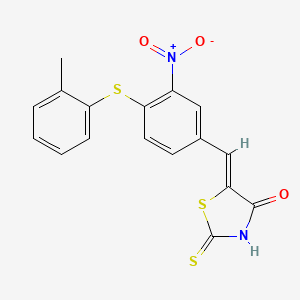
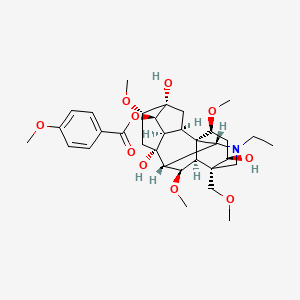
![4-[5-[(1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B10862180.png)
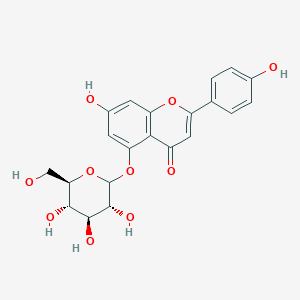
![[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10862189.png)
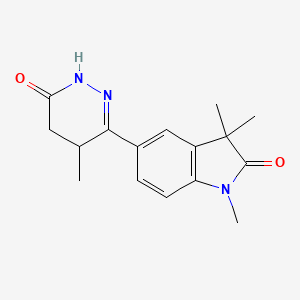
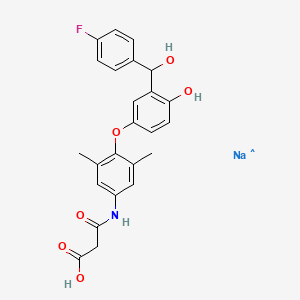
![[(1S,6R,13S)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate](/img/structure/B10862209.png)
![[(1S,4S,5S,6R,13R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862221.png)
![[(4S,5S,6R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862229.png)
![[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B10862246.png)
